molecular formula C10H16N2O2S B2638118 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 918865-06-2

2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B2638118
CAS RN: 918865-06-2
M. Wt: 228.31
InChI Key: UWNHNFNEAUAQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide” belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable amine with benzenesulfonyl chloride. The exact synthesis would depend on the specific substituents on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a sulfonamide group, and a propan-2-yl group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, or as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides are typically solid at room temperature and are soluble in organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis and structural analysis of various Schiff bases and organosulfur metallic compounds. Studies have focused on crystal structures, hydrogen bonding, and π–π stacking interactions, providing insight into the conformation and interaction of molecules. Advanced spectroscopic techniques and X-ray diffraction analyses are commonly used to elucidate the structure of these compounds (Subashini et al., 2009), (Hassan et al., 2021).

Polymer Modification and Medical Application

  • The compound has been incorporated into the modification of polyvinyl alcohol/acrylic acid hydrogels through radiation-induced processes. The modification aims to enhance the biological activity of polymers, potentially leading to applications in the medical field. The amine-modified polymers showed increased thermal stability and promising antibacterial and antifungal activities, suggesting their suitability for medical applications (Aly & El-Mohdy, 2015).

Molecular and Computational Chemistry

  • The compound has been used in the study of non-covalent interactions, density functional theory (DFT) calculations, and solvent-dependent nonlinear optical (NLO) studies. These studies are crucial for understanding the electronic properties, molecular electrostatic potential, and NLO properties of molecules, which are important for the development of non-linear optical materials (Shahid et al., 2018).

Tautomerism and Antibacterial Activity

  • Research has been conducted on the tautomerism of sulfonamide-1,2,4-triazine derivatives, showing the coexistence of sulfonimide and sulfonamide forms in various solvents. The amino groups involved in these tautomeric forms engage in strong intermolecular hydrogen bonds, contributing to the stability of the molecules. Additionally, Schiff bases of substituted salicylaldehydes and sulfonamides have been synthesized, showing significant antimicrobial activity and serving as potential antibacterial agents (Branowska et al., 2022), (Mondal et al., 2015).

Mechanism of Action

The mechanism of action of a benzenesulfonamide would depend on its specific biological target. Many benzenesulfonamides are used as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its potential biological activity, developing new synthetic methods, or investigating its physical and chemical properties .

properties

IUPAC Name

2-(aminomethyl)-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNHNFNEAUAQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.